Cas no 1858429-35-2 (5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine)

5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a fused oxabicyclo[2.2.1]heptane core linked to a 1,3,4-thiadiazol-2-amine moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The oxabicyclic framework enhances rigidity and stereochemical control, while the thiadiazole ring offers electron-rich properties, facilitating interactions in biological or catalytic systems. Its amine group provides a versatile handle for further functionalization. The compound’s balanced lipophilicity and polarity make it a promising intermediate for designing pharmacologically active molecules or specialized ligands. Its synthetic utility lies in the combination of strained bicyclic systems with heteroaromatic motifs, enabling diverse derivatization pathways.
5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine structure
1858429-35-2 structure
Product Name:5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine
CAS No:1858429-35-2
MF:C8H11N3OS
MW:197.257439851761
MDL:MFCD32679457
CID:5406635
PubChem ID:130932380
Update Time:2025-05-26

5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD32679457
    • Inchi: 1S/C8H11N3OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2,(H2,9,11)
    • InChI Key: AUMLFQLURDOPRX-UHFFFAOYSA-N
    • SMILES: S1C(C2CC3OC2CC3)=NN=C1N

Experimental Properties

  • Density: 1.422±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 393.8±44.0 °C(Predicted)
  • pka: 3.37±0.10(Predicted)

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Additional information on 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine

Research Brief on 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 1858429-35-2): Recent Advances and Applications

The compound 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine (CAS: 1858429-35-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the compound's potential as a scaffold for designing novel kinase inhibitors, particularly in the context of cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine exhibit selective inhibition against specific tyrosine kinases involved in tumor proliferation pathways. The rigid bicyclic structure of the compound appears to contribute to its binding affinity and selectivity, making it a promising candidate for further optimization.

In addition to its kinase inhibitory properties, research has uncovered potential applications in antimicrobial therapy. A recent preprint (BioRxiv, 2024) reported that structural analogs of this compound show significant activity against drug-resistant Gram-positive bacteria, with MIC values comparable to current frontline antibiotics. The presence of the 1,3,4-thiadiazole moiety appears to play a crucial role in this antibacterial activity, possibly through interference with bacterial cell wall synthesis.

The synthetic accessibility of 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine has also been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in the preparation of the oxabicycloheptane core. This development is particularly significant for enabling larger-scale biological evaluation and potential preclinical development of derivatives.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. Computational modeling combined with X-ray crystallography data (Acta Crystallographica Section D, 2024) has revealed that the amine group at position 2 of the thiadiazole ring serves as a critical hydrogen bond donor, while the oxabicycloheptane moiety contributes to the overall molecular rigidity and lipophilicity. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.

Looking forward, several research groups have initiated programs to explore the compound's potential in addressing unmet medical needs beyond oncology and infectious diseases. Preliminary data presented at the 2024 American Chemical Society National Meeting suggested possible applications in neurodegenerative disorders, where the compound's ability to modulate protein-protein interactions may be leveraged to develop novel therapeutics for conditions like Alzheimer's disease.

In conclusion, 5-(7-Oxabicyclo[2.2.1]hept-2-yl)-1,3,4-thiadiazol-2-amine represents a versatile scaffold with multiple therapeutic applications. The convergence of improved synthetic methods, detailed structural understanding, and expanding biological activity profiles positions this compound as an important focus area for future medicinal chemistry research. Continued investigation of its derivatives and mechanism of action is expected to yield valuable insights and potential drug candidates in the coming years.

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